

Electrophysiological Recording with ASP2535: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP2535 is a potent and selective inhibitor of the Glycine Transporter-1 (GlyT1).[1][2] Inhibition of GlyT1 increases the synaptic concentration of glycine, a mandatory co-agonist for the N-methyl-D-aspartate (NMDA) receptor.[2] This potentiation of NMDA receptor activity makes **ASP2535** a valuable tool for studying synaptic plasticity, neuronal excitability, and for the development of therapeutics targeting psychiatric and neurological disorders associated with NMDA receptor hypofunction.[2]

These application notes provide detailed protocols for the use of **ASP2535** in electrophysiological experiments, specifically for whole-cell patch-clamp recordings of NMDA receptor-mediated currents in brain slices.

Data Presentation In Vitro Efficacy and Selectivity of ASP2535



Parameter	Value	Species	Notes
IC50 for GlyT1	92 nM	Rat	[1][2]
Selectivity	>50-fold	Rat	Selective for GlyT1 over GlyT2.[1][2]
μ-opioid receptor affinity (IC50)	1.83 μΜ	Rat	Minimal affinity for other receptors.[2]

Expected Electrophysiological Outcomes with GlyT1

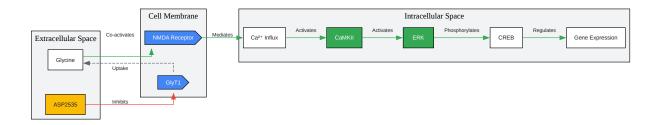
Inhibition

Parameter	Expected Change	Compound Example	Reference
NMDA Receptor- mediated Current Amplitude	Significant Increase	ALX5407 (another GlyT1 inhibitor)	A 92 ± 29% increase in evoked NMDA currents was observed with 0.5 μM ALX5407.
NMDA Receptor- mediated Charge Transfer	Significant Increase	NFPS (another GlyT1 inhibitor)	Potentiation of spontaneous and evoked NMDA EPSCs.

Signaling Pathways

The primary mechanism of action for **ASP2535** is the inhibition of GlyT1, leading to an elevation of synaptic glycine levels. This enhances the activation of NMDA receptors, which are critical for synaptic plasticity and neuronal signaling. The influx of Ca²⁺ through the NMDA receptor channel triggers a cascade of downstream signaling events.





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ASP2535 Mechanism of Action and Downstream Signaling.

Experimental Protocols Preparation of ASP2535 Stock Solution

Materials:

- ASP2535 powder
- Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes

Procedure:

- Based on the manufacturer's instructions, prepare a high-concentration stock solution of ASP2535 in DMSO. For example, a 10 mM stock solution is commonly used.[1]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[1]



Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents

Materials:

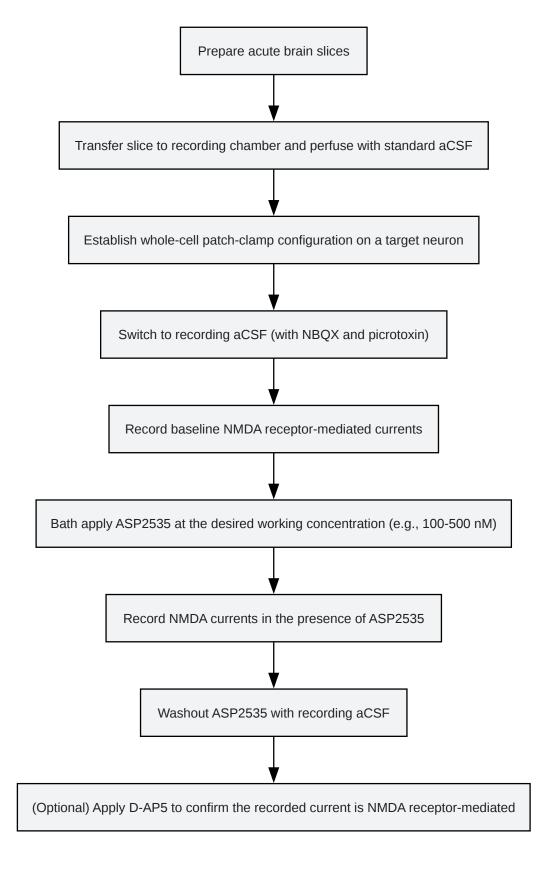
- Acute brain slices (e.g., hippocampus or prefrontal cortex)
- Artificial cerebrospinal fluid (aCSF)
- Recording aCSF (with antagonists for other channels)
- Intracellular solution
- Patch pipettes (3-5 MΩ)
- Electrophysiology recording setup (amplifier, micromanipulators, microscope)
- ASP2535 stock solution
- NBQX (AMPA receptor antagonist)
- Picrotoxin (GABA-A receptor antagonist)
- D-AP5 (NMDA receptor antagonist)

Solutions:

- Standard aCSF (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃,
 10 D-glucose. Bubble continuously with 95% O₂ / 5% CO₂.
- Recording aCSF for NMDA currents: Standard aCSF containing NBQX (e.g., 10 μ M) and picrotoxin (e.g., 50 μ M) to isolate NMDA receptor-mediated currents.
- Intracellular Solution (in mM): 135 Cs-gluconate, 10 HEPES, 10 Na₂-phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP, 0.3 EGTA. Adjust pH to 7.2-7.3 with CsOH and osmolarity to 290-300 mOsm.

Experimental Workflow:





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel glycine transporter-1 (GlyT1) inhibitor, ASP2535 (4-[3-isopropyl-5-(6-phenyl-3-pyridyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole), improves cognition in animal models of cognitive impairment in schizophrenia and Alzheimer's disease PubMed [pubmed.ncbi.nlm.nih.gov]
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